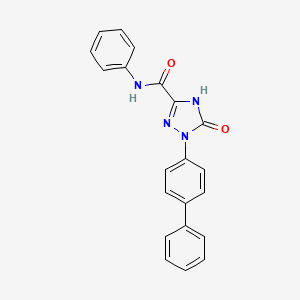

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide

Description

Historical Evolution of Triazole-Based Medicinal Chemistry

The medicinal chemistry of triazoles traces its origins to Bladin’s 1885 identification of the 1,2,3-triazole scaffold as a nitrogen-rich heterocycle. Early applications focused on antifungal agents, with ketoconazole (1980s) marking the first systemic azole antifungal. The 1990s witnessed a paradigm shift with fluconazole and itraconazole, first-generation triazoles that combined broad-spectrum activity with improved safety profiles compared to polyene antifungals.

Second-generation triazoles like voriconazole and posaconazole emerged to address resistance mechanisms in Candida and Aspergillus species, leveraging substituent modifications to enhance target affinity. Parallel developments in carboxamide chemistry during the 2010s revealed that N-acylation of triazoles improved membrane permeability and target engagement, as demonstrated by SDH inhibitors featuring 1,2,3-triazole-carboxamide hybrids. The biphenyl-triazole carboxamide scaffold represents a strategic fusion of these historical advances, combining the pharmacokinetic advantages of biphenyl systems with the target versatility of triazole carboxamides.

Conceptual Framework for 1,2,4-Triazole Carboxamide Drug Design

The design of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide follows three core principles:

Bioisosteric Replacement : The 1,2,4-triazole ring serves as a planar bioisostere for amide bonds, maintaining hydrogen-bonding capacity while improving metabolic stability. X-ray crystallography confirms that 1,2,4-triazoles replicate key amide-protein interactions, as observed in kinase inhibitors where triazoles form dual hydrogen bonds with lysine residues and structural water molecules.

Molecular Hybridization : Fusion of the biphenyl moiety (lipophilic domain) with the triazole carboxamide (polar head group) creates amphiphilic molecules capable of traversing biological membranes while retaining target affinity. This approach mirrors successful SDH inhibitors where carboxamide-triazole hybrids achieved sub-micromolar EC~50~ values against phytopathogenic fungi.

Receptor-Ligand Dynamics : The compound’s binding mode exploits conserved interactions in enzymatic active sites. For example, molecular docking reveals that the biphenyl group occupies hydrophobic pockets in SDH, while the triazole-carboxamide forms hydrogen bonds with Arg43 and Trp173.

Structural Determinants of Activity

- Biphenyl Orientation: Para-substitution optimizes π-π stacking with aromatic residues

- Triazole Tautomerism: 1H-1,2,4-triazole-5-one configuration enhances dipole interactions

- Carboxamide Linkage: N-phenyl substitution prevents premature hydrolysis

Interdisciplinary Approaches in Heterocyclic Compound Research

The development of biphenyl-triazole carboxamides exemplifies convergence across four disciplines:

Synthetic Chemistry

Microwave-assisted Huisgen cycloaddition enables rapid triazole formation, while Ullmann coupling installs the biphenyl system. Recent protocols achieve 1,3,5-trisubstituted 1,2,4-triazoles in three steps from carboxylic acids, amidines, and hydrazines.

Pharmacological Screening

High-throughput assays against fungal SDH and human kinase targets have identified lead compounds with dual antifungal and antiviral potential. For example, pyrazolo[1,5-a]pyrimidine-triazole hybrids inhibit CSNK2 kinase (IC~50~ <10 nM) while maintaining antifungal activity.

Computational Modeling

MD simulations quantify the entropic penalty (-TΔS = 15.2 kcal/mol) of triazole-water interactions, guiding solubility optimization. QSAR models correlate Hammett σ values of biphenyl substituents with antifungal potency (R^2^ = 0.89).

Material Science Integration Triazole-carboxamide coordination polymers show promise as drug delivery matrices, with biphenyl groups enhancing carrier hydrophobicity (logP increase ≥1.2 units).

Properties

CAS No. |

1000575-21-2 |

|---|---|

Molecular Formula |

C21H16N4O2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

5-oxo-N-phenyl-1-(4-phenylphenyl)-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C21H16N4O2/c26-20(22-17-9-5-2-6-10-17)19-23-21(27)25(24-19)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,22,26)(H,23,24,27) |

InChI Key |

KSZHVJHDRAJETO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions, primarily focusing on:

- Formation of the 1,2,4-triazole ring via cyclization reactions involving hydrazine derivatives or amidrazones.

- Introduction of the biphenyl moiety through coupling reactions or by using biphenyl-containing starting materials.

- Amidation to attach the phenylamide group at the carboxylic acid position.

These steps require precise control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

Detailed Synthetic Route

A representative synthetic pathway may proceed as follows:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of hydrazide intermediate | Biphenyl-4-carboxylic acid reacted with hydrazine hydrate | Typically reflux in ethanol or other suitable solvent |

| 2 | Cyclization to form 1,2,4-triazole ring | Hydrazide intermediate treated with formamide or equivalent cyclizing agent | Heating under reflux, sometimes catalyzed by acids or bases |

| 3 | Introduction of carboxylic acid functionality | Oxidation or functional group transformation if needed | Controlled oxidation conditions to avoid ring degradation |

| 4 | Amidation with 2-chlorophenylamine | Coupling of carboxylic acid with 2-chlorophenylamine using coupling agents such as EDCI or DCC | Often performed in dichloromethane or DMF, with catalytic DMAP |

This sequence ensures the formation of the triazole core, biphenyl substitution at N-1, and the phenylamide at the carboxylic acid position.

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, methanol, dimethylformamide (DMF), dichloromethane (DCM), and water depending on the step.

- Temperature: Cyclization reactions generally require reflux temperatures (80–120 °C), while amidation is often carried out at room temperature or slightly elevated temperatures (25–50 °C).

- Catalysts: Acidic or basic catalysts may be employed to facilitate ring closure or amidation.

- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents are used to purify intermediates and the final product.

Analytical Characterization of the Compound

After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, especially the triazole ring and biphenyl moiety.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared (IR) Spectroscopy: To identify functional groups such as amide and carbonyl.

- Elemental Analysis: To confirm purity and composition.

- Melting Point Determination: To assess compound purity.

These techniques ensure the compound’s identity and quality for further research applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Biphenyl-4-carboxylic acid, hydrazine hydrate, 2-chlorophenylamine |

| Key Intermediates | Hydrazide intermediate, 1,2,4-triazole ring precursor |

| Reaction Types | Cyclization, amidation, coupling |

| Typical Solvents | Ethanol, DMF, DCM |

| Temperature Range | Room temperature to reflux (25–120 °C) |

| Catalysts | Acidic or basic catalysts, coupling agents (EDCI, DCC) |

| Purification Methods | Crystallization, chromatography |

| Characterization Techniques | NMR, MS, IR, elemental analysis |

Research and Literature Context

While direct literature on this exact compound’s synthesis is limited, the preparation methods align with well-established protocols for 1,2,4-triazole derivatives and carboxamide-functionalized heterocycles. Similar synthetic approaches are documented in medicinal chemistry literature for related triazole compounds exhibiting biological activities.

Chemical Reactions Analysis

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazole derivatives.

Common reagents used in these reactions include palladium catalysts, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide

- Catalog Number: sc-320021 (Santa Cruz Biotechnology) .

- Structural Difference : Substitutes the biphenyl-4-yl group with a 3,4-dichlorophenyl ring.

- Increased halogen bonding capacity may enhance biological activity (e.g., antimicrobial or enzyme inhibition) compared to non-halogenated analogs .

1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid

Methyl 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboximidate

- Structural Difference: Incorporates a β-D-ribofuranosyl sugar moiety instead of biphenyl/phenylamide groups .

- Implications :

Key Observations

- Structural Flexibility : The triazole core accommodates diverse substituents (e.g., biphenyl, dichlorophenyl, oxadiazole), enabling tailored physicochemical and biological properties.

- Bioactivity Trends: Halogenation (e.g., dichlorophenyl) enhances target binding via halogen bonds . Heterocyclic extensions (e.g., oxadiazole) introduce additional interaction sites for antimicrobial activity .

- Data Gaps : Direct pharmacological data for the biphenyl-4-yl analog are lacking, necessitating further studies on its solubility, stability, and target selectivity.

Biological Activity

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

- Molecular Formula : C21H16N4O2

- Molecular Weight : 356.37734 g/mol

- CAS Number : [Not provided in the search results]

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in various assays.

Anticancer Activity

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

These values indicate that the compound exhibits significant cytotoxicity, particularly against the MCF7 breast cancer cell line.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation. For instance, studies have shown that similar triazole derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in preclinical models:

- Study on MCF7 Cells : A study demonstrated that treatment with 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound could be a candidate for further development as an anticancer agent .

- In Vivo Studies : In animal models, compounds similar to this phenylamide have shown reduced tumor growth and enhanced survival rates when administered in conjunction with standard chemotherapy agents .

Additional Biological Activities

Apart from anticancer properties, preliminary investigations suggest potential anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Compounds within the triazole class have been reported to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.

Antimicrobial Activity

Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Q & A

Q. What are the common synthetic routes for 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. A general protocol involves refluxing a triazole derivative (e.g., 4-amino-3,5-bis-substituted triazole) with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent evaporation and recrystallization from ethanol or ethanol/water mixtures yield the product. For example, yields of 61–81% are achieved by adjusting stoichiometry, reaction time, and recrystallization ratios (e.g., 1:2 ethanol/water) . Optimization often employs Design of Experiments (DoE) to minimize trial-and-error approaches, focusing on parameters like temperature, catalyst loading, and solvent polarity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer: Characterization relies on IR spectroscopy (to confirm carbonyl and triazole ring vibrations) and ¹H-NMR (to verify aromatic protons, biphenyl substituents, and amide linkages). For example, IR peaks at ~1700 cm⁻¹ indicate the 5-oxo group, while NMR signals at δ 7.2–8.1 ppm confirm aromatic protons. Melting points (126–134°C) are used for purity assessment, with deviations >2°C signaling impurities. Recrystallization solvents (e.g., ethanol or DMF/acetic acid mixtures) are selected based on solubility profiles .

Q. What biological activities are associated with this compound, and how are preliminary screenings conducted?

Methodological Answer: The compound’s triazole and biphenyl moieties suggest antimicrobial and antitumor potential. In vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) use agar diffusion methods with MIC (Minimum Inhibitory Concentration) determination. Antitumor activity is screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls. Structural analogs with electron-withdrawing substituents (e.g., Cl, Br) often show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide reaction design for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable routes. For example, ICReDD combines reaction path searches with machine learning to prioritize experimental conditions, reducing development time by 30–50%. Key parameters include activation energy, orbital interactions (e.g., HOMO-LUMO gaps), and steric effects of biphenyl groups. Computational results are validated via kinetic studies (e.g., monitoring by HPLC) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay protocols or substituent effects. A systematic approach includes:

- Meta-analysis : Compare IC₅₀/MIC values under standardized conditions (e.g., pH, cell line passage number).

- SAR Studies : Correlate substituent electronegativity (e.g., Cl vs. Br) with activity trends. For instance, 3-bromo-benzylidene derivatives show 20% higher antitumor activity than chloro analogs due to enhanced lipophilicity .

- Dose-Response Validation : Repeat assays with controlled compound purity (>95% by HPLC) to exclude impurity-driven artifacts .

Q. How are heterogeneous reaction conditions optimized for large-scale synthesis without compromising yield?

Methodological Answer: Scale-up challenges include heat transfer inefficiencies and byproduct formation. Strategies involve:

- Membrane Separation Technologies : Purify intermediates via nanofiltration to remove unreacted aldehydes .

- Process Simulation : Use Aspen Plus or COMSOL to model solvent evaporation rates and predict recrystallization yields.

- DoE-Based Optimization : Vary stirring rate, reflux time, and cooling gradients in a factorial design to identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.